molecular formula C12H17N3O2 B14452438 Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester CAS No. 76765-20-3

Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester

Cat. No.: B14452438
CAS No.: 76765-20-3
M. Wt: 235.28 g/mol
InChI Key: KBMHHFCMMQOGQK-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a triazenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester typically involves the reaction of benzoic acid derivatives with triazenyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
  • 2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid

Uniqueness

Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is unique due to its specific structural features, such as the presence of both a triazenyl group and an ethyl ester functional group

Properties

CAS No.

76765-20-3

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(dimethylaminodiazenyl)-4-methylbenzoate

InChI

InChI=1S/C12H17N3O2/c1-5-17-12(16)10-7-6-9(2)11(8-10)13-14-15(3)4/h6-8H,5H2,1-4H3

InChI Key

KBMHHFCMMQOGQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N=NN(C)C

Origin of Product

United States

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